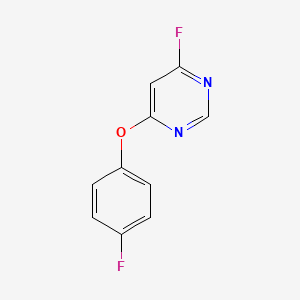

4-Fluoro-6-(4-fluorophenoxy)pyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-6-(4-fluorophenoxy)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F2N2O/c11-7-1-3-8(4-2-7)15-10-5-9(12)13-6-14-10/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLIBFDAYWGSVLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=CC(=NC=N2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Fluoro 6 4 Fluorophenoxy Pyrimidine

Nucleophilic Substitution Reactions for Pyrimidine (B1678525) Derivatization

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyrimidine chemistry, enabling the introduction of various functional groups onto the electron-deficient pyrimidine ring. nih.govnih.gov This approach is particularly effective for the synthesis of 4-Fluoro-6-(4-fluorophenoxy)pyrimidine.

Halogenated Pyrimidine Precursors in SNAr Reactions

The synthesis of the target compound often commences with a dihalogenated pyrimidine precursor. A common starting material is 4,6-dichloropyrimidine (B16783). The differential reactivity of the chlorine atoms allows for a stepwise substitution. The chlorine at the 4-position is generally more susceptible to nucleophilic attack than the one at the 6-position. This regioselectivity is a crucial aspect of the synthetic strategy. mdpi.com Another relevant precursor is 4-Chloro-6-fluoro-pyrimidine. biosynth.com

The general mechanism of the SNAr reaction involves the attack of a nucleophile on the electron-deficient aromatic ring, leading to the formation of a Meisenheimer complex, a resonance-stabilized intermediate. nih.gov The subsequent departure of the leaving group (a halide ion) restores the aromaticity of the ring, yielding the substituted product. The rate of these reactions is influenced by the nature of the leaving group, the nucleophile, and the solvent.

Reaction with Fluorophenol Derivatives

The introduction of the 4-fluorophenoxy moiety is achieved through the reaction of a halogenated pyrimidine precursor with 4-fluorophenol (B42351). This reaction is typically carried out in the presence of a base, which deprotonates the phenol (B47542) to generate the more nucleophilic phenoxide ion.

The choice of base and solvent is critical for optimizing the reaction conditions. Common bases include potassium carbonate, sodium hydride, and organic amines. The solvent must be able to dissolve the reactants and facilitate the reaction; polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are often employed.

For instance, the reaction of 4,6-dichloropyrimidine with one equivalent of 4-fluorophenol in the presence of a suitable base would preferentially yield 4-chloro-6-(4-fluorophenoxy)pyrimidine. The remaining chlorine atom can then be displaced in a subsequent step.

Multi-component Reactions and Annulation Strategies for Pyrimidine Ring Formation

While SNAr reactions on pre-existing pyrimidine rings are common, multi-component reactions (MCRs) and annulation strategies offer alternative and often more convergent approaches to construct the pyrimidine core itself. nih.govresearchgate.netrsc.org These methods involve the simultaneous or sequential combination of three or more starting materials in a one-pot synthesis. researchgate.net

[4+2] Annulation Approaches

[4+2] annulation, or Diels-Alder type reactions, can be employed to construct the pyrimidine ring. This strategy involves the reaction of a 1,3-diaza-1,3-diene equivalent with a suitable dienophile. While not as common for simple pyrimidines, this approach is valuable for the synthesis of more complex, fused pyrimidine systems. nih.gov The development of novel bifunctional reagents has expanded the scope of these annulation strategies for creating diverse N-heterocycles. nih.gov

Oxidative Annulation Methods

Oxidative annulation represents a powerful tool for C-H functionalization and the formation of heterocyclic rings. rsc.org In the context of pyrimidine synthesis, this could involve the copper-catalyzed [3+3] annulation of amidines with saturated ketones. This method proceeds through a cascade of oxidative dehydrogenation, annulation, and oxidative aromatization. acs.org Such strategies offer an efficient route to structurally important pyrimidines from readily available starting materials. Electrochemical methods have also been explored for oxidative dehydrogenative annulation to synthesize related heterocyclic systems. rsc.org

Regioselective Fluorination Techniques

The introduction of a fluorine atom at a specific position on the pyrimidine ring is a key challenge that can be addressed through various regioselective fluorination techniques. schenautomacao.com.br The properties of organic molecules, such as acidity and basicity, can be significantly altered by the presence of fluorine. schenautomacao.com.br

One common approach is to utilize a fluorinating agent to replace a leaving group, such as a chlorine or bromine atom, on a pre-functionalized pyrimidine ring. This is essentially another application of the SNAr reaction.

Electrophilic Fluorination Reagents and Protocols

Electrophilic fluorination introduces a fluorine atom to an electron-rich substrate using a reagent that delivers a formal "positive-fluorine" species. nih.govwikipedia.orgmdpi.com This method is a cornerstone for creating carbon-fluorine bonds directly on a pre-formed pyrimidine ring or its precursors. wikipedia.org The development of stable, selective, and safer N-F reagents has largely replaced the use of hazardous agents like elemental fluorine. wikipedia.orgnih.gov

Prominent among modern electrophilic fluorinating agents are N-fluorosulfonimides and N-fluoroammonium salts. wikipedia.org N-Fluorobenzenesulfonimide (NFSI) and Selectfluor® are two of the most widely used and commercially available reagents in this class. nih.govorganic-chemistry.orgwikipedia.org

N-Fluorobenzenesulfonimide (NFSI): NFSI is a mild, stable, and highly soluble crystalline solid first introduced in 1991. nih.govnih.gov It is effective for the fluorination of a wide range of nucleophilic substrates, including carbanions and electron-rich aromatic systems. wikipedia.orgsigmaaldrich.com The presence of two electron-withdrawing benzenesulfonyl groups attached to the nitrogen atom decreases the electron density on the fluorine, making it electrophilic. wikipedia.org

Selectfluor® (F-TEDA-BF₄): Selectfluor is an N-fluoroammonium salt derived from 1,4-diazabicyclo[2.2.2]octane (DABCO). nih.govwikipedia.org It is an air- and water-tolerant colorless salt, which makes it a practical and direct reagent for many fluorination reactions. nih.govwikipedia.org Its development was a significant advance, overcoming the handling difficulties associated with earlier reagents. nih.gov Selectfluor is particularly effective for the fluorination of various heterocycles. mdpi.comnih.govorganic-chemistry.org

The general protocol for electrophilic fluorination involves the reaction of a pyrimidine precursor, often activated to be more electron-rich, with the N-F reagent in a suitable solvent. The reaction mechanism, while still debated, is thought to proceed through either an SN2 or a single-electron transfer (SET) pathway. wikipedia.orgwikipedia.org

| Reagent | Chemical Name | Key Characteristics | Typical Application |

|---|---|---|---|

| NFSI | N-Fluorobenzenesulfonimide | Stable, crystalline solid, soluble in many organic solvents. nih.govnih.gov | Fluorination of carbanions and electron-rich (hetero)aromatics. organic-chemistry.orgrsc.org |

| Selectfluor® | 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Air- and water-tolerant salt, strong electrophilic fluorine source. nih.govwikipedia.org | Direct fluorination of a wide range of organic compounds, including heterocycles. mdpi.comnih.govacs.org |

Utilization of Fluorinated Building Blocks

An alternative and often more efficient strategy for synthesizing complex fluorinated molecules involves the use of small, pre-fluorinated building blocks. youtube.comnih.govnih.gov This approach avoids the challenges of regioselective fluorination at later stages of a synthesis, a process which can be cumbersome and employ harsh reagents. nih.gov For the synthesis of this compound, a key fluorinated building block is 4,6-difluoropyrimidine (B1295327).

The synthesis using this building block typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. In this pathway, the electron-deficient pyrimidine ring of 4,6-difluoropyrimidine is attacked by a nucleophile. The fluorine atoms act as excellent leaving groups, facilitated by the electron-withdrawing nature of the pyrimidine ring nitrogens.

The synthesis of the target compound can be achieved by reacting 4,6-difluoropyrimidine with 4-fluorophenol in the presence of a base. The base deprotonates the phenol to form the more nucleophilic 4-fluorophenoxide, which then displaces one of the fluorine atoms on the pyrimidine ring. By controlling the stoichiometry and reaction conditions, selective mono-substitution can be achieved to yield the desired this compound.

Catalytic Approaches in Pyrimidine Synthesis

Catalytic methods have become indispensable in modern organic synthesis for their efficiency and selectivity in forming carbon-carbon and carbon-heteroatom bonds. researchgate.netjocpr.com

Copper-Catalyzed Coupling Reactions

Copper-catalyzed cross-coupling reactions are powerful tools for forming C-O, C-N, and C-S bonds. researchgate.net The Ullmann condensation, a copper-promoted conversion of aryl halides with alcohols, amines, or thiols, is a classic example. wikipedia.orgorganic-chemistry.org This methodology is directly applicable to the synthesis of this compound by forming the key ether linkage.

In a typical Ullmann ether synthesis, an aryl halide (such as 4,6-difluoropyrimidine) reacts with an alcohol or phenol (like 4-fluorophenol) in the presence of a copper catalyst and a base. wikipedia.org Traditional Ullmann reactions often required harsh conditions, including high temperatures (often over 200 °C) and stoichiometric amounts of copper. wikipedia.org However, modern advancements have led to the development of more efficient catalytic systems using soluble copper(I) or copper(II) salts with various ligands, which allow the reaction to proceed under milder conditions. wikipedia.orgmdpi.com

The general mechanism involves the formation of a copper(I) alkoxide, which then reacts with the aryl halide. wikipedia.org

Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura type for related systems)

While the formation of the ether bond in the target molecule is typically achieved via nucleophilic substitution or copper catalysis, palladium-catalyzed cross-coupling reactions are critically important for functionalizing pyrimidine rings in related systems. jocpr.comorgsyn.org The Suzuki-Miyaura reaction is one of the most versatile and widely used methods for forming C-C bonds. rsc.orgnih.govmdpi.comlibretexts.org

This reaction couples an organoboron compound (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. libretexts.org It is renowned for its mild reaction conditions, low toxicity of boron reagents, and high tolerance of various functional groups. rsc.orgnih.gov For pyrimidine systems, a halo-pyrimidine (e.g., 4-chloro-6-fluoropyrimidine) could be coupled with an arylboronic acid to introduce new aryl groups onto the ring.

The catalytic cycle generally involves three key steps: libretexts.orgyoutube.com

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of the pyrimidine, forming a Pd(II) complex.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

| Component | Examples | Function |

|---|---|---|

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Source of the active Pd(0) catalyst. libretexts.org |

| Ligand | Phosphines (e.g., PPh₃, PCy₃, SPhos, RuPhos) | Stabilizes the palladium center and modulates its reactivity. acs.org |

| Organoboron Reagent | Arylboronic acids (Ar-B(OH)₂), Boronic esters | Source of the organic group to be coupled. rsc.orgnih.gov |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the organoboron reagent for transmetalation. acs.org |

| Solvent | Dioxane/H₂O, Toluene/H₂O | Solubilizes reactants and facilitates the reaction. acs.org |

Optimization of Reaction Conditions and Yield Enhancement Strategies

Achieving high yields and purity in the synthesis of this compound requires careful optimization of reaction parameters, particularly for the nucleophilic aromatic substitution (SNAr) step.

Solvent Effects and Temperature Control

The choice of solvent and the control of temperature are critical factors that significantly influence the rate and outcome of SNAr reactions. nih.govnih.gov

Solvent Effects: The rate of SNAr reactions is highly dependent on the nature of the solvent.

Polar Aprotic Solvents: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile are often the preferred choice for SNAr reactions. nih.gov These solvents can effectively solvate the counter-ion of the nucleophile (e.g., K⁺ in potassium 4-fluorophenoxide) but are poor at solvating the anionic nucleophile itself. This leaves the nucleophile "bare" and highly reactive, thus accelerating the reaction. youtube.com

Polar Protic Solvents: Solvents like water and alcohols can form strong hydrogen bonds with the nucleophile. youtube.comlibretexts.org This stabilizes the nucleophile, increasing the energy barrier for the reaction and significantly slowing the rate of SN2 and SNAr reactions. youtube.comlibretexts.org

The significant rate increases observed when moving from protic to polar aprotic solvents are a hallmark of SNAr mechanisms. nih.gov

| Solvent Type | Examples | Effect on SNAr Rate | Reason |

|---|---|---|---|

| Polar Aprotic | DMF, DMSO, Acetonitrile | Increases Rate | Solvates cation, leaves nucleophile "bare" and more reactive. nih.govyoutube.com |

| Polar Protic | Water, Ethanol, Methanol | Decreases Rate | Solvates and stabilizes the nucleophile via hydrogen bonding, reducing its reactivity. youtube.comlibretexts.org |

| Nonpolar | Toluene, Hexane | Very Slow / No Reaction | Poor solubility of ionic nucleophiles. |

Temperature Control: Temperature is another crucial parameter. Increasing the temperature generally increases the reaction rate. However, for substituted pyrimidines, higher temperatures can also lead to side reactions, such as the displacement of the second fluorine atom, leading to undesired bis-substituted products. Therefore, the temperature must be carefully controlled to maximize the yield of the mono-substituted product, this compound, while minimizing the formation of byproducts. Optimization often involves finding the lowest temperature at which the reaction proceeds at a reasonable rate.

Role of Bases and Additives

In the synthesis of this compound and related derivatives, the selection of an appropriate base and potential additives is critical for reaction efficiency, yield, and selectivity. The primary reaction often involves a nucleophilic aromatic substitution (SNAr) where the fluorine atom at the 4-position of a dihalopyrimidine precursor is displaced by a substituted phenol. The base serves to deprotonate the nucleophile (the phenolic hydroxyl group), thereby increasing its nucleophilicity and facilitating the attack on the electron-deficient pyrimidine ring.

Commonly employed bases in these syntheses range from inorganic to organic, with their strength and properties tailored to the specific substrates and reaction conditions.

Key Roles of Bases:

Deprotonation: The fundamental role is to generate the phenoxide anion from the corresponding phenol, which is a much more potent nucleophile.

Neutralization: To scavenge the acid (e.g., HF) generated during the substitution reaction, preventing side reactions or catalyst deactivation.

Solubility: Certain organic bases can also influence the solubility of reactants in the solvent system.

Additives are sometimes incorporated to further enhance the reaction rate or to overcome specific challenges, such as poor reactivity of the substrates.

Commonly Used Bases and Their Characteristics

| Base | Type | Common Applications & Characteristics |

|---|---|---|

| Potassium Carbonate (K₂CO₃) | Inorganic | A widely used, cost-effective, and moderately strong base suitable for many SNAr reactions. Often used in polar aprotic solvents like DMF or DMSO. |

| Cesium Carbonate (Cs₂CO₃) | Inorganic | A stronger and more soluble base than K₂CO₃. Its use can lead to higher yields and faster reaction times, particularly with less reactive nucleophiles, due to the "cesium effect." |

| Sodium Hydride (NaH) | Inorganic | A very strong, non-nucleophilic base that irreversibly deprotonates the phenol. It is highly effective but requires anhydrous conditions due to its reactivity with water. |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Organic | A non-nucleophilic, sterically hindered amidine base. It is effective in promoting reactions under homogeneous conditions and is soluble in many organic solvents. |

The choice of base is often dictated by the reactivity of the specific pyrimidine and phenol precursors. For instance, highly activated pyrimidines may react efficiently with weaker bases, while less reactive systems might necessitate the use of stronger bases like sodium hydride or cesium carbonate.

Protecting Group Strategies in Complex Syntheses

In the synthesis of complex molecules that incorporate the this compound moiety, protecting group strategies are essential to ensure chemoselectivity. jocpr.com Protecting groups are temporarily installed on reactive functional groups to prevent them from undergoing unwanted reactions during a synthetic sequence. organic-chemistry.org The choice of protecting groups, and the strategy for their introduction and removal, is a cornerstone of modern organic synthesis. numberanalytics.com

A key concept in complex syntheses is the use of orthogonal protecting groups . numberanalytics.comnumberanalytics.com This strategy involves using multiple protecting groups within the same molecule that can be removed under distinct and non-interfering conditions. organic-chemistry.orgnumberanalytics.comnumberanalytics.com For example, one group might be cleaved under acidic conditions, while another is removed by hydrogenolysis, and a third by a fluoride (B91410) source. numberanalytics.com This allows for the selective deprotection and subsequent reaction of specific functional groups in a multi-step synthesis. numberanalytics.com

When synthesizing a complex derivative of this compound, other functional groups on the molecule (such as alcohols, amines, or carboxylic acids) would likely require protection.

Common Protecting Groups and Their Removal Conditions

| Functional Group | Protecting Group | Abbreviation | Removal Conditions |

|---|---|---|---|

| Alcohol | tert-Butyldimethylsilyl ether | TBDMS | Fluoride ions (e.g., TBAF) or acid. libretexts.org |

| Alcohol | Benzyl ether | Bn | Hydrogenolysis (H₂, Pd/C). libretexts.org |

| Amine | tert-Butoxycarbonyl | Boc | Strong acid (e.g., TFA, HCl). organic-chemistry.org |

| Amine | Benzyloxycarbonyl | Cbz | Hydrogenolysis (H₂, Pd/C). numberanalytics.com |

The stability of the this compound core must be considered when selecting protecting groups and deprotection conditions. The pyrimidine ring can be sensitive to strongly acidic, basic, or reductive conditions, which could lead to undesired side reactions. Therefore, protecting groups that can be removed under mild conditions are often preferred. jocpr.com For instance, the use of a TBDMS group for an alcohol and a Boc group for an amine would constitute an orthogonal set, allowing for their selective removal without affecting each other or potentially the pyrimidine core.

Novel Synthetic Routes for Pyrimidine Compounds

While the classical synthesis of substituted pyrimidines often relies on the condensation of amidines with 1,3-dicarbonyl compounds, recent years have seen the development of more advanced and versatile methodologies. nih.govtandfonline.com These novel routes offer improvements in terms of efficiency, substrate scope, and functional group tolerance. organic-chemistry.org

Modern Synthetic Approaches to Pyrimidine Cores:

Metal-Catalyzed Cross-Coupling Reactions: Palladium, copper, and other transition metals are now widely used to construct the pyrimidine scaffold or to introduce substituents. mdpi.com For example, Sonogashira coupling of terminal alkynes with acid chlorides can generate intermediate alkynones, which then cyclize with amidinium salts to form pyrimidines. organic-chemistry.org Copper-catalyzed cyclization of ketones with nitriles under basic conditions provides a general and economical route to diverse pyrimidines. mdpi.com

Multi-Component Reactions (MCRs): These reactions involve the combination of three or more starting materials in a single step to form a complex product, offering high atom economy and efficiency. organic-chemistry.org An iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols has been developed, proceeding through a sequence of condensation and dehydrogenation steps. organic-chemistry.org

[4+2] Cycloadditions: Novel routes involving cycloaddition reactions have been reported. For instance, a copper-catalyzed tandem reaction of trichloroacetonitrile, a guanidine (B92328), sulfonyl azides, and terminal alkynes can produce highly functionalized pyrimidines through a [4+2] cycloaddition of in situ generated intermediates. mdpi.com

Oxidative Annulation: An oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol (as a one-carbon source) has been shown to be an efficient and eco-friendly method for pyrimidine synthesis. organic-chemistry.org Another approach involves the copper-catalyzed [3 + 3] annulation of amidines with saturated ketones. organic-chemistry.org

These modern methods provide powerful tools for the synthesis of complex pyrimidine derivatives, including those related to this compound. They allow for the incorporation of a wider range of functional groups and substitution patterns, which is crucial for the development of new chemical entities in various fields of research. The reaction of isothiocyanates with various active species has also been explored to generate novel pyrimidine derivatives. researchgate.net

Chemical Reactivity and Reaction Mechanisms of 4 Fluoro 6 4 Fluorophenoxy Pyrimidine and Its Analogues

Influence of Fluorine Substituents on Pyrimidine (B1678525) Ring Reactivity

The presence of fluorine atoms profoundly alters the electronic properties and, consequently, the reactivity of the pyrimidine ring. Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I effect). nih.govechemi.comacs.org This effect decreases the electron density of the pyrimidine ring, making it more susceptible to nucleophilic attack. wikipedia.org

Specifically, in 4-fluoro-6-(4-fluorophenoxy)pyrimidine, the fluorine atom at the C4 position, along with the nitrogen atoms at positions 1 and 3, renders the pyrimidine ring π-deficient. wikipedia.org This electron deficiency is a key factor governing its reactivity. The strong carbon-fluorine (C-F) bond and the small size of the fluorine atom are also critical features that influence its chemical behavior. nih.gov

Mechanistic Investigations of Nucleophilic Aromatic Substitution (SNAr) on the Pyrimidine Core

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for this compound and related fluorinated pyrimidines. nih.govnih.gov This reaction typically proceeds through a two-step addition-elimination mechanism.

The process is initiated by the attack of a nucleophile on an electron-deficient carbon atom of the pyrimidine ring, in this case, the C4 or C6 position. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.com The presence of electron-withdrawing groups, such as the ring nitrogens and the fluorine substituent, is crucial for stabilizing this negatively charged intermediate. libretexts.orgyoutube.com The rate-determining step is generally the initial addition of the nucleophile to the aromatic ring. libretexts.org

In the second step, the leaving group, which is the fluoride (B91410) ion in this context, is expelled, and the aromaticity of the pyrimidine ring is restored. youtube.com Notably, in SNAr reactions of halo-substituted aromatics, fluoride is often the best leaving group, contrary to the trend observed in SN1 and SN2 reactions. libretexts.orgyoutube.com This is because the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack in the rate-determining step. libretexts.org

Kinetic studies of SNAr reactions involving similar systems, such as the reaction of 1-fluoro-2,4-dinitrobenzene (B121222) with biothiols, have provided insights into the reaction mechanism, which can be borderline between a concerted and a stepwise pathway. nih.govresearchgate.net The reactivity is also influenced by factors such as the nature of the nucleophile, the solvent, and the temperature. uni-tuebingen.de For instance, in the context of pyridines, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is significantly faster than that of 2-chloropyridine. acs.org

Reactivity of Pyrimidine-4-one Systems (Contextual to pyrimidine derivatives)

The hydrolysis of a fluoro-pyrimidine can lead to the formation of a pyrimidine-4-one system. These systems exhibit a rich and varied reactivity. rsc.org A key characteristic of hydroxypyrimidines, such as 4-hydroxypyrimidine, is their ability to exist in tautomeric forms: the hydroxy form and the keto form (pyrimidinone). acs.orgchemicalbook.comyoutube.com In the case of 4-hydroxypyrimidine, the equilibrium generally favors the pyrimidin-4-one tautomer. acs.orgchemicalbook.com

The reactivity of pyrimidinone systems is diverse. They can undergo reactions such as ring opening, catalytic hydrogenation, reduction with reagents like sodium borohydride, N-alkylation, and bromination. rsc.orgrsc.org The carbonyl group in pyrimidin-4-ones can be activated, for example, by reaction with phosphorus oxychloride, to facilitate further substitution reactions. nih.gov

The formation of pyrimidinones (B12756618) from fluoropyrimidines is a synthetically useful transformation. The resulting pyrimidinone scaffold can then be further functionalized. mdpi.com For instance, the pyrimidinone ring system is a core structure in many biologically active molecules, and understanding its reactivity is crucial for the synthesis of new derivatives. rsc.orggrowingscience.com

Potential for Further Functionalization and Derivatization

The structure of this compound offers multiple avenues for further functionalization and derivatization, enabling the synthesis of a wide array of new compounds. The reactivity of the C-F bond towards SNAr provides a direct route to introduce various nucleophiles at the C4 position.

Beyond SNAr, palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of halopyrimidines. thieme-connect.com Reactions such as the Suzuki-Miyaura coupling, which pairs organoboron compounds with organic halides, can be employed to form new carbon-carbon bonds. nih.govtcichemicals.comresearchgate.net This allows for the introduction of aryl, heteroaryl, or alkyl groups at the position of the fluorine atom, significantly expanding the molecular diversity. Other cross-coupling reactions, like those involving organoindium reagents, have also been successfully applied to halopyrimidines. acs.org

The synthesis of pyrimidine derivatives can be achieved through various strategies, including multicomponent reactions like the Biginelli reaction, which provides access to dihydropyrimidinones. nih.gov These can then be further modified. The pyrimidine ring itself can be constructed through various cyclization strategies, often involving the condensation of amidines with dicarbonyl compounds or their equivalents. nih.govorganic-chemistry.org These synthetic methodologies highlight the vast potential for creating libraries of pyrimidine derivatives for various applications.

Intramolecular and Intermolecular Reactions

The pyrimidine core in this compound and its derivatives can participate in both intramolecular and intermolecular reactions, leading to the formation of more complex heterocyclic systems.

Intramolecular Reactions: Intramolecular cyclizations are a common strategy for constructing fused pyrimidine ring systems. For example, appropriately substituted pyrimidines can undergo intramolecular Friedel-Crafts type reactions to form tricyclic structures. researchgate.net The strategic placement of functional groups on substituents attached to the pyrimidine ring can facilitate intramolecular nucleophilic attack, leading to the formation of new rings. For instance, a side chain with a nucleophilic group can displace a leaving group on the pyrimidine ring to form a fused heterocyclic system.

Intermolecular Reactions: Intermolecular reactions involving pyrimidine derivatives are numerous and form the basis of many synthetic transformations. As discussed, SNAr and cross-coupling reactions are primary examples of intermolecular processes. libretexts.orgthieme-connect.com Additionally, pyrimidine derivatives can engage in cycloaddition reactions. For example, pyrimidinones can be synthesized via [4+2] cycloaddition reactions. mdpi.com The pyrimidine ring can also be assembled through intermolecular multicomponent reactions, where three or more reactants combine in a single step to form the heterocyclic core. growingscience.comnih.gov These intermolecular reactions are fundamental to the synthesis and elaboration of pyrimidine-based compounds.

Derivatization Strategies and Analogue Synthesis

Modification of the Phenoxy Moiety

The phenoxy moiety at the C6-position of the pyrimidine (B1678525) ring is a prime target for structural modification. A common strategy involves altering the substitution pattern on this phenyl ring to modulate the electronic and steric properties of the molecule.

In the development of dual VEGFR-2/c-Met inhibitors, a series of 4-phenoxy-pyrimidine derivatives were synthesized. rsc.org These efforts demonstrated that introducing various substituents onto the phenoxy ring significantly influences biological activity. For example, incorporating a diphenylurea moiety at the C4-position of a pyrrolo[3,2-d]pyrimidine core via an oxygen linker (phenoxy) led to potent VEGFR2 kinase inhibitors. nih.gov The specific nature and position of substituents on the terminal phenyl ring of the urea (B33335) group were critical for activity.

Research has also shown that replacing the aryl group on the pyrimidine with a benzofuran (B130515) ring can lead to high levels of inhibition activity in certain cell lines. researchgate.net Furthermore, studies on 4-aryl-6-(piperidin-1-yl)pyrimidines indicated that introducing bulkier substituents on the aromatic ring enhanced growth inhibition potential. researchgate.net These findings highlight the importance of the phenoxy group as a key site for derivatization to fine-tune the pharmacological profile of pyrimidine-based compounds.

Table 1: Examples of Phenoxy Moiety Modifications in Pyrimidine Derivatives

| Base Scaffold | Modification Strategy | Resulting Analogue Type | Research Focus | Citation |

|---|---|---|---|---|

| 4-Phenoxy-pyrimidine | Introduction of various substituents on the phenoxy ring | Substituted 4-phenoxy-pyrimidine derivatives | Dual VEGFR-2/c-Met inhibitors | rsc.org |

| Pyrrolo[3,2-d]pyrimidine | Incorporation of a diphenylurea moiety via a phenoxy linker | 5-Methyl-4-(phenoxy-ureido)-5H-pyrrolo[3,2-d]pyrimidines | VEGFR2 kinase inhibitors | nih.gov |

| Pyrimidine | Replacement of aryl on pyrimidine with benzofuran | Benzofuran-substituted pyrimidines | Inhibition of JEG-3 cells | researchgate.net |

| 4-Aryl-6-(piperidin-1-yl)pyrimidine | Introduction of bulky substituents on the aryl (phenoxy) ring | Substituted 4-Aryl-6-(piperidin-1-yl)pyrimidines | Cancer growth inhibition | researchgate.net |

Substitutions on the Pyrimidine Ring at C2, C4, C5, and C6 Positions

The pyrimidine ring itself offers multiple sites for substitution, with the C2, C4, C5, and C6 positions being the most frequently modified. The electron-deficient nature of the C2, C4, and C6 positions makes them susceptible to nucleophilic substitution, while the C5 position is more amenable to electrophilic substitution. wikipedia.org

Strategic modification of the pyrimidine scaffold allows for the generation of mono-, di-, tri-, and tetra-substituted derivatives. nih.gov A deconstruction-reconstruction strategy has been devised to transform complex pyrimidines into intermediates that can be used to create substituted pyrimidine analogues, allowing for functionalization at the C2 and C5 positions. nih.gov

C2 Position: 2-Substituted pyrimidines can be effectively synthesized using amidines in cyclization reactions. nih.gov For instance, trifluoroacetamidine (B1306029) can be used to introduce a CF₃ group at the C2 position. nih.gov

C4 and C6 Positions: These positions are highly reactive towards nucleophilic substitution. Direct condensation of cyanic acid derivatives with N-vinyl/aryl amides can afford C4-heteroatom substituted pyrimidines. organic-chemistry.org A study on the functionalization of pyrimidine nucleosides demonstrated that a C4-(1,2,4-triazol-1-yl) group can be displaced by various carbon nucleophiles. sigmaaldrich.comsigmaaldrich.com Similarly, 4,6-disubstituted pyrimidines can be prepared from 4,6-dichloropyrimidine (B16783) via Suzuki-Miyaura coupling followed by hydrodechlorination. researchgate.net

C5 Position: Aryl azo coupling is known to occur at the 5th position of the pyrimidine ring. nih.gov Direct C-H activation has also been employed to create C5-modified pyrimidine nucleosides. nih.govmdpi.com

A general synthetic route to 1,3,5,7-tetrasubstituted pyrimido[4,5-d]pyrimidine-2,4-diones has been developed, which allows for selective variation of substituents at what corresponds to the C5 position of the original uracil (B121893) starting material. nih.gov

Table 2: Synthetic Strategies for Substitution on the Pyrimidine Ring

| Position(s) | Reaction Type | Reagents/Strategy | Resulting Structure | Citation |

|---|---|---|---|---|

| C2, C5 | Deconstruction-Reconstruction | Iminoenamine intermediates, amidines, N-chlorosuccinimide | 2,5-disubstituted pyrimidines | nih.gov |

| C4 | Nucleophilic Substitution | C4-(1,2,4-triazol-1-yl) derivatives, C-nucleophiles (e.g., nitroalkanes) | C4-functionalized pyrimidines | sigmaaldrich.comsigmaaldrich.com |

| C4, C6 | Nucleophilic Substitution / Cross-Coupling | 4,6-Dichloropyrimidine, Arylboronic acids | 4,6-Disubstituted pyrimidines | researchgate.net |

| C5 | Electrophilic Substitution | Aryl diazonium salts | 5-Arylazo pyrimidines | nih.gov |

| C2, C4, C6 | Annulation | Propargyl alcohols, amidines, Cu(II) catalyst | 2,4,6-Trisubstituted pyrimidines | mdpi.com |

Introduction of Heteroaryl and Aryl Substituents

The introduction of aryl and heteroaryl moieties onto the pyrimidine core is a key strategy for generating structural diversity. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for this purpose, enabling the formation of C-C bonds between the pyrimidine ring and various (hetero)aromatic systems. researchgate.netnih.gov

For example, a series of 4-amino-5-((aryl-4-yl)diazenyl)-6-aryl-1-methylpyrimidin-2-one analogs were synthesized via Suzuki cross-coupling, using Pd(PPh₃)₄ as a catalyst with various arylboronic acids. nih.gov This method allows for the introduction of different aryl groups at the C6 position. A scaffold hopping strategy has also been used to generate new aryl-2-amino pyrimidine analogs, where the connectivity between the pyrimidine head, a phenyl core, and an aryl tail significantly affects activity. nih.gov

The synthesis of 2,4,6-triaryl pyrimidines can be achieved through a base-promoted formal [4+1+1] annulation of an aryl aldehyde, N-benzyl arylamidines, and DMSO, which serves as a methine source. mdpi.com Furthermore, aryl phosphates based on pyrimidine scaffolds have been synthesized via the condensation of an aryl guanidine (B92328) with an aryloxyphenyl butenone. nih.gov These methods provide flexible routes to a wide range of structurally diverse pyrimidine derivatives with tailored aryl and heteroaryl substituents. researchgate.net

Table 3: Methods for Introducing Aryl/Heteroaryl Substituents

| Reaction Type | Key Reagents | Position of Substitution | Product Type | Citation |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acids, Pd(PPh₃)₄ | C6 | 6-Aryl-pyrimidines | nih.gov |

| Suzuki-Miyaura Coupling | Heteroarylboronic acids, Pd catalyst | Not specified | Heteroaryl pyrimidines | researchgate.net |

| Scaffold Hopping | Guanidine, substituted chalcones | C4, C6 | Aryl-2-amino pyrimidines | nih.gov |

| Base-Promoted Annulation | Aryl aldehyde, N-benzyl arylamidines, DMSO | C2, C4, C6 | 2,4,6-Triaryl pyrimidines | mdpi.com |

| Condensation | Aryl guanidine, aryloxyphenyl butenone | C2, C4, C6 | Aryl-substituted aminopyrimidines | nih.gov |

Formation of Fused Pyrimidine Systems (e.g., Thienopyrimidines, Pyrazolopyrimidines)

Fusing the pyrimidine ring with other heterocyclic systems, such as thiophene (B33073) or pyrazole, yields bicyclic scaffolds like thienopyrimidines and pyrazolopyrimidines. These fused systems are of significant interest due to their structural relationship to natural purines. nih.gov

Thienopyrimidines: The synthesis of thienopyrimidines can be approached in two main ways: by constructing the pyrimidine ring onto a pre-existing thiophene or by forming the thiophene ring from a pyrimidine derivative. nih.govresearchgate.net

From Pyrimidine Precursors: The Thorpe-Ziegler cyclization is one method to form the fused thiophene ring. This involves a pyrimidine bearing a mercaptocarbonitrile group, which can undergo intramolecular cyclization under basic conditions. nih.gov Another approach starts with a pyrimidine-2,4-dithione, which can react with reagents like ethyl chloroacetate (B1199739) or phenacyl bromide to build the thiophene ring, yielding thieno[2,3-d]pyrimidine (B153573) derivatives. tandfonline.com

Pyrazolopyrimidines: Pyrazolo[1,5-a]pyrimidines are commonly synthesized through the condensation of 5-aminopyrazoles with β-dicarbonyl compounds (or their equivalents), such as acetylacetone (B45752) or β-ketoesters. nih.govbeilstein-journals.orgnih.govresearchgate.net The 5-aminopyrazole acts as a nucleophile, attacking the dicarbonyl compound, followed by cyclization to form the fused pyrimidine ring. nih.gov Microwave-assisted synthesis has been employed to accelerate these reactions. beilstein-journals.org Alternatively, multicomponent reactions involving 5-aminopyrazoles, aldehydes, and activated methylene (B1212753) compounds provide a one-pot synthesis for the pyrazolo[1,5-a]pyrimidine (B1248293) core. nih.gov The reaction of 5-aminopyrazole with 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones is another effective method for producing these fused systems. beilstein-journals.org The development of sustainable, green protocols for synthesizing these derivatives, for example in aqueous media, is an area of active research. researchgate.net

Table 4: Synthesis of Fused Pyrimidine Systems

| Fused System | Synthetic Strategy | Key Precursors | Citation |

|---|---|---|---|

| Thieno[2,3-d]pyrimidine | Thorpe-Ziegler Cyclization | Pyrimidine with mercaptocarbonitrile group | nih.gov |

| Thieno[2,3-d]pyrimidine | Ring formation | Pyrimidine-2,4-dithione, ethyl chloroacetate | tandfonline.com |

| Pyrazolo[1,5-a]pyrimidine | Condensation | 5-Aminopyrazole, β-dicarbonyl compounds (e.g., acetylacetone) | nih.govnih.govresearchgate.net |

| Pyrazolo[1,5-a]pyrimidine | Multicomponent Reaction | 3-Amino-1H-pyrazoles, aldehydes, activated methylene compounds | nih.gov |

| Pyrazolo[1,5-a]pyrimidine | Reaction with Alkenones | 5-Aminopyrazole, 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones | beilstein-journals.org |

Incorporation of Linker Chains (e.g., Alkyl, Ether, Amine)

Incorporating flexible linker chains is a widely used strategy to connect the pyrimidine core to other pharmacophoric groups. These linkers, which can be of varying lengths and compositions (e.g., alkyl, ether, amine), provide conformational flexibility and can position functional groups to interact with specific biological targets. acs.org

In the design of cholinesterase inhibitors, pyrimidine diamine derivatives were synthesized featuring two aromatic moieties separated by a flexible diaminoalkyl linker, typically with five or six methylene units. acs.org The protonated amine group within the chain was found to be a crucial feature for activity. acs.org

Similarly, pyrimidine-quinolone hybrids have been developed where the two scaffolds are connected by different linkers, including aminophenylsulfide and ethylene (B1197577) chains. nih.gov The nature of the linker was found to be critical, with molecular modeling suggesting that certain linkers, like the ethylene chain, resulted in lower binding affinity. nih.gov The synthesis of these linked compounds often involves nucleophilic substitution reactions. For instance, new pyrimidine-quinolone hybrids were synthesized via a microwave-assisted aromatic nucleophilic substitution between an aminophenylthiol-linked quinolone and a 2-chloropyrimidine. nih.gov This highlights the modularity of using linkers to create complex molecules from distinct building blocks.

Table 5: Examples of Linker Incorporation in Pyrimidine Derivatives

| Linker Type | Linker Composition | Synthetic Strategy | Target Compound Class | Citation |

|---|---|---|---|---|

| Diaminoalkyl | Five or six methylene units with a central amine | Multi-step synthesis involving Ullmann coupling or nucleophilic substitution | Pyrimidine diamine derivatives | acs.org |

| Aminophenylsulfide | -S-Ph-NH- | Microwave-assisted nucleophilic substitution | Pyrimidine-quinolone hybrids | nih.gov |

| Ethylene | -CH₂-CH₂- | Multi-step synthesis | Pyrimidine-quinolone hybrids | nih.gov |

| Ether | -O- | Condensation reaction | Pyrido[2,3-d]pyrimidines | nih.gov |

Spectroscopic and Structural Elucidation of 4 Fluoro 6 4 Fluorophenoxy Pyrimidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 4-Fluoro-6-(4-fluorophenoxy)pyrimidine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments offers a complete picture of its molecular framework.

¹H NMR for Proton Environment Analysis

Proton (¹H) NMR spectroscopy is used to identify the various proton environments in a molecule. In this compound, the proton spectrum reveals distinct signals for the pyrimidine (B1678525) and the phenoxy ring protons. The pyrimidine ring exhibits two proton signals, H-2 and H-5. The H-2 proton is expected to appear as a singlet, while the H-5 proton signal would be a doublet due to coupling with the adjacent fluorine atom at the C-4 position.

The 4-fluorophenoxy group presents a more complex pattern. Due to the fluorine substituent at the para position, the four aromatic protons are chemically non-equivalent, appearing as two distinct multiplets. These correspond to the protons ortho and meta to the ether linkage. The integration of these signals confirms the number of protons in each unique environment.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 (pyrimidine) | ~8.6 | s (singlet) | - |

| H-5 (pyrimidine) | ~6.8 | d (doublet) | J(H,F) ≈ 3-4 |

| H-2'/H-6' (phenoxy) | ~7.2 | m (multiplet) | - |

| H-3'/H-5' (phenoxy) | ~7.1 | m (multiplet) | - |

¹³C NMR for Carbon Skeleton Elucidation

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment. The spectrum for this compound is expected to show ten distinct signals, corresponding to the ten carbon atoms in the molecule.

The carbons directly bonded to the highly electronegative fluorine atoms (C-4 and C-4') will exhibit large downfield shifts and will appear as doublets due to one-bond carbon-fluorine coupling (¹JCF). Similarly, carbons at the C-6 and C-1' positions are significantly influenced by the electron-withdrawing ether linkage. The remaining carbons of the pyrimidine and phenyl rings can be assigned based on their expected chemical shifts and smaller, long-range C-F coupling constants. ismrm.org

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~158 |

| C-4 | ~165 (d, ¹JCF ≈ 240 Hz) |

| C-5 | ~105 (d, ²JCF ≈ 25 Hz) |

| C-6 | ~170 |

| C-1' | ~150 |

| C-2'/C-6' | ~122 |

| C-3'/C-5' | ~117 |

| C-4' | ~160 (d, ¹JCF ≈ 245 Hz) |

¹⁹F NMR for Fluorine Chemical Environments

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to analyze fluorine atoms. nih.gov Since ¹⁹F is a 100% abundant, spin-½ nucleus, it provides clean spectra with a wide chemical shift range, making it excellent for distinguishing between different fluorine environments. wikipedia.org For this compound, two distinct signals are expected, corresponding to the two non-equivalent fluorine atoms.

The first signal corresponds to the fluorine atom attached to the pyrimidine ring (F-4), while the second corresponds to the fluorine on the phenoxy group (F-4'). The chemical shifts of these signals are influenced by their respective electronic surroundings. The F-4 signal will be affected by the nitrogen atoms in the pyrimidine ring, while the F-4' signal will be in a typical aromatic fluorine environment. nih.gov

Table 3: Predicted ¹⁹F NMR Data for this compound

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm, relative to CFCl₃) |

|---|---|

| F-4 (pyrimidine) | ~ -70 |

| F-4' (phenoxy) | ~ -115 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. For this compound, the molecular ion peak (M+) would confirm its molecular weight.

The fragmentation pattern provides valuable structural information. The most likely initial fragmentation is the cleavage of the ether bond (C-O), which is a common pathway for ethers. miamioh.edu This can happen in two ways, leading to the formation of either a fluorophenoxy radical and a fluoropyrimidinyl cation or vice versa. Subsequent fragmentation could involve the loss of a fluorine atom, a CO molecule, or the breakdown of the pyrimidine ring, leading to a series of smaller fragment ions that can be used to piece together the original structure. libretexts.orgwikipedia.orgresearchgate.net

Table 4: Predicted Key MS Fragments for this compound (MW = 224.17 g/mol )

| m/z Value | Identity of Fragment |

|---|---|

| 224 | [M]+ (Molecular Ion) |

| 113 | [C₄H₂FN₂O]+ or [C₆H₄FO]+ |

| 111 | [C₆H₄F]+ |

| 95 | [C₄H₂FN₂]+ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would display several characteristic absorption bands.

Key expected absorptions include strong C-F stretching vibrations, typically found in the 1250-1000 cm⁻¹ region. The aryl ether linkage would produce two characteristic C-O-C stretching bands: an asymmetric stretch around 1250-1200 cm⁻¹ and a symmetric stretch around 1050-1000 cm⁻¹. pressbooks.publibretexts.orgspectroscopyonline.com Additionally, absorptions corresponding to the C=C and C=N stretching of the aromatic and heteroaromatic rings would be visible in the 1600-1400 cm⁻¹ range. Aromatic C-H stretching would appear above 3000 cm⁻¹.

Table 5: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| ~3100-3000 | Aromatic C-H Stretch |

| ~1600-1550 | Pyrimidine Ring C=N & C=C Stretch |

| ~1500-1450 | Phenyl Ring C=C Stretch |

| ~1240 | Asymmetric C-O-C Stretch |

| ~1220 | C-F Stretch |

| ~1030 | Symmetric C-O-C Stretch |

X-ray Crystallography for Three-Dimensional Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal of the compound, a detailed electron density map can be generated, from which atomic positions, bond lengths, bond angles, and torsion angles can be determined with high precision.

Table 6: Predicted X-ray Crystallography Parameters for this compound

| Structural Parameter | Predicted Value |

|---|---|

| C-F Bond Length | ~1.35 Å |

| C(pyrimidine)-O Bond Length | ~1.34 Å |

| C(phenyl)-O Bond Length | ~1.38 Å |

| C-O-C Bond Angle | ~118-120° |

| Pyrimidine-Phenyl Dihedral Angle | ~20-40° |

Chromatographic Purity Assessment (e.g., TLC, HPLC)

The purity of this compound and its derivatives is a critical parameter that underpins the reliability of spectroscopic and structural elucidation data. Chromatographic techniques, particularly Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC), are indispensable tools for assessing the purity of these compounds, identifying impurities, and monitoring the progress of purification processes.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography serves as a rapid and versatile method for the qualitative analysis of this compound and its analogs. It is frequently employed to monitor reaction progress, identify the number of components in a mixture, and determine appropriate solvent systems for larger-scale chromatographic separations.

In a typical TLC analysis, a small amount of the compound is spotted onto a TLC plate pre-coated with a stationary phase, most commonly silica (B1680970) gel 60 F254. rsc.org The plate is then developed in a sealed chamber containing a suitable mobile phase. The choice of eluent is crucial for achieving optimal separation of the target compound from any impurities or starting materials. For compounds of intermediate polarity like fluorinated phenoxypyrimidines, a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) is often effective.

After development, the separated spots are visualized. Due to the aromatic nature of the pyrimidine and phenoxy rings, visualization under UV light at a wavelength of 254 nm is a common and non-destructive method. rsc.org Additionally, chemical staining agents can be used for visualization. For instance, a potassium permanganate (B83412) (KMnO₄) stain can be employed, which reacts with compounds that are susceptible to oxidation, appearing as yellow or brown spots on a purple background. rsc.org

Table 1: Illustrative TLC Conditions for Purity Assessment of Fluorinated Pyrimidine Derivatives

| Parameter | Condition |

| Stationary Phase | Silica Gel 60 F254 pre-coated plates (0.25 mm thickness) rsc.org |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., in ratios from 9:1 to 1:1, v/v) |

| Sample Preparation | Solution in a volatile organic solvent (e.g., Dichloromethane or Ethyl Acetate) |

| Application | Capillary spotting |

| Development | In a saturated chamber |

| Visualization | 1. UV light (254 nm) rsc.org2. Potassium Permanganate (KMnO₄) stain rsc.org |

The retention factor (Rf), defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is calculated for each spot. A single, well-defined spot with a consistent Rf value under different eluent conditions is a strong indicator of a high degree of purity. The presence of multiple spots suggests the existence of impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is the gold standard for the quantitative purity assessment of this compound and its derivatives, offering high resolution, sensitivity, and reproducibility. Reversed-phase HPLC (RP-HPLC) is the most common mode used for these types of compounds.

In RP-HPLC, the stationary phase is non-polar (e.g., C8 or C18 alkyl-silica), and the mobile phase is a polar solvent mixture, typically consisting of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. More non-polar compounds interact more strongly with the stationary phase and thus have longer retention times.

The selection of the column, mobile phase composition, and detector wavelength are critical for developing a robust HPLC method. For fluorinated pyrimidine derivatives, a C18 column is often a suitable choice. google.com The mobile phase can be run in either an isocratic mode (constant composition) or a gradient mode (composition changes over time) to achieve optimal separation of all components. A patent for a related compound, 2,4-diamino-6-hydroxypyrimidine, details a gradient elution using a potassium dihydrogen phosphate (B84403) aqueous solution and methanol. google.com For mass spectrometry (MS) compatible methods, volatile buffers like formic acid or ammonium (B1175870) acetate are preferred over non-volatile salts.

Detection is most commonly performed using a UV detector set at a wavelength where the analyte exhibits strong absorbance. Given the aromatic rings in this compound, a wavelength in the range of 210-280 nm is typically effective. For instance, a detection wavelength of 210 nm has been reported in the analysis of a related pyrimidine derivative. google.com

The purity of the sample is determined by integrating the peak area of the main component and expressing it as a percentage of the total area of all observed peaks. Modern HPLC systems and software allow for precise quantification and the validation of analytical methods according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, and robustness. For many pharmaceutical intermediates and active ingredients, a purity of >99% is often required.

Table 2: Representative RP-HPLC Conditions for Purity Determination of Fluorinated Pyrimidine Derivatives

| Parameter | Condition |

| Chromatograph | Standard HPLC system with a pump, autosampler, column oven, and UV detector |

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 3 or 5 µm particle size) google.com |

| Mobile Phase A | Water (often with an additive like 0.1% formic acid or a buffer) google.com |

| Mobile Phase B | Acetonitrile or Methanol google.com |

| Elution Mode | Gradient or Isocratic |

| Flow Rate | Typically 0.5 - 1.5 mL/min |

| Column Temperature | Ambient or controlled (e.g., 30-40 °C) |

| Detection | UV at a specific wavelength (e.g., 210 nm or 254 nm) google.com |

| Injection Volume | 5 - 20 µL |

| Data Analysis | Peak area normalization for purity calculation |

The development and validation of such chromatographic methods are crucial for ensuring the quality and consistency of this compound and its derivatives used in further scientific investigations.

Computational and Theoretical Investigations of 4 Fluoro 6 4 Fluorophenoxy Pyrimidine

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure and properties of molecules. nih.govnih.gov For 4-Fluoro-6-(4-fluorophenoxy)pyrimidine, DFT studies are instrumental in elucidating its geometric, electronic, and reactivity parameters.

Geometric Optimization and Conformational Analysis

Geometric optimization is the process of finding the arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. This is crucial for understanding the molecule's three-dimensional shape and stability. For molecules with rotatable bonds, such as the ether linkage in this compound, conformational analysis is performed to identify the most stable conformer(s).

The conformational landscape of phenoxy-pyrimidines is largely determined by the torsional angle between the pyrimidine (B1678525) and phenoxy rings. documentsdelivered.com In the case of this compound, the molecule is expected to adopt a non-planar conformation to minimize steric hindrance between the rings. DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can precisely predict bond lengths, bond angles, and dihedral angles of the most stable conformer. nih.govnih.gov

Table 1: Representative Optimized Geometric Parameters for this compound (Illustrative Data)

| Parameter | Bond/Angle | Value |

| Bond Lengths (Å) | C4-F | 1.35 |

| C6-O | 1.37 | |

| O-C(phenoxy) | 1.41 | |

| C(phenoxy)-F | 1.36 | |

| **Bond Angles (°) ** | F-C4-N3 | 118.5 |

| N1-C6-O | 121.0 | |

| C6-O-C(phenoxy) | 118.0 | |

| Dihedral Angle (°) | C5-C6-O-C(phenoxy) | 45.0 |

Electronic Structure Analysis (HOMO-LUMO Gaps, Molecular Orbitals)

The electronic structure of a molecule is key to understanding its chemical behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. nih.gov The HOMO is the orbital from which an electron is most likely to be donated (nucleophilic character), while the LUMO is the orbital to which an electron is most likely to be accepted (electrophilic character). irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic properties. nih.gov A large HOMO-LUMO gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. rsc.org For fluorinated pyrimidine derivatives, the HOMO-LUMO gap can be influenced by the electron-withdrawing nature of the fluorine atoms. researchgate.net

Table 2: Representative Frontier Molecular Orbital Energies for this compound (Illustrative Data)

| Parameter | Energy (eV) |

| HOMO Energy | -7.20 |

| LUMO Energy | -1.50 |

| HOMO-LUMO Gap (ΔE) | 5.70 |

Note: These values are representative for a molecule of this type and are used for illustrative purposes. The actual values would be determined from specific DFT calculations.

Reactivity Descriptors (Electrophilicity, Chemical Potential, Chemical Hardness)

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide a quantitative measure of a molecule's reactivity. nih.gov These descriptors include chemical potential (μ), chemical hardness (η), and the electrophilicity index (ω).

Chemical Potential (μ): This descriptor measures the tendency of electrons to escape from a system. It is calculated as μ = (E_HOMO + E_LUMO) / 2. A higher chemical potential indicates a greater tendency to donate electrons.

Chemical Hardness (η): This is a measure of the resistance to a change in electron distribution or charge transfer. It is calculated as η = (E_LUMO - E_HOMO) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Electrophilicity Index (ω): This index quantifies the ability of a species to accept electrons. It is calculated as ω = μ² / (2η). A higher electrophilicity index indicates a better electron acceptor.

These descriptors are invaluable for predicting how this compound might behave in chemical reactions.

Table 3: Representative Global Reactivity Descriptors for this compound (Illustrative Data)

| Reactivity Descriptor | Formula | Calculated Value (eV) |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -4.35 |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.85 |

| Electrophilicity Index (ω) | μ² / (2η) | 3.32 |

Note: These values are calculated from the illustrative HOMO and LUMO energies in Table 2.

Molecular Docking Simulations (Non-biological target focus, e.g., for mechanistic insights into chemical interactions)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. nih.gov While widely used in drug discovery with biological targets, docking can also be employed to study interactions with non-biological hosts, such as synthetic receptors, to understand molecular recognition phenomena.

For this compound, docking simulations with a non-biological host (e.g., a cyclodextrin (B1172386) or a calixarene) could provide insights into the non-covalent interactions that govern its binding, such as hydrogen bonds, van der Waals forces, and π-π stacking.

Binding Site Interactions and Molecular Recognition (Theoretical)

In a hypothetical docking study of this compound with a synthetic receptor, the primary goal would be to identify the most stable binding pose and the key interactions that stabilize the complex. The fluorine atoms on both the pyrimidine and phenoxy rings could participate in halogen bonding or act as hydrogen bond acceptors. The aromatic rings are capable of engaging in π-π stacking interactions with complementary aromatic surfaces of the host molecule.

The specificity of molecular recognition would depend on the shape and chemical complementarity between the guest (this compound) and the host. The size of the host's cavity and the nature of its functional groups would determine the strength and geometry of the binding.

Prediction of Interaction Energies and Ligand Efficiency

A key output of molecular docking simulations is the prediction of the binding energy, which quantifies the strength of the interaction between the ligand and the receptor. researchgate.net Lower binding energies typically indicate more stable complexes. acs.org Various scoring functions are used to estimate this energy, taking into account different types of interactions.

Ligand efficiency (LE) is a metric used to assess the binding energy of a ligand in relation to its size (number of heavy atoms). It is calculated as LE = -ΔG / N, where ΔG is the binding free energy and N is the number of non-hydrogen atoms. It helps in identifying compounds that have a good balance of potency and size.

Table 4: Hypothetical Molecular Docking Results for this compound with a Synthetic Receptor

| Parameter | Value |

| Binding Energy (kcal/mol) | -6.5 |

| Number of Heavy Atoms | 18 |

| Ligand Efficiency (LE) | 0.36 |

| Key Interactions | π-π stacking, Halogen bonding |

Note: The values in this table are hypothetical and for illustrative purposes of a non-biological docking study.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies employed to establish a mathematical correlation between the structural features of a compound and its biological activity or physicochemical properties, respectively. In the context of this compound, these studies are instrumental in understanding its chemical reactivity and predicting its behavior, thereby guiding the design of new derivatives with enhanced characteristics.

Correlation of Structural Features with Chemical Reactivity

The chemical reactivity of this compound is intrinsically linked to its molecular structure. QSAR and QSPR studies aim to identify and quantify the structural descriptors that govern this reactivity. These descriptors can be broadly categorized into electronic, steric, and thermodynamic properties.

Electronic Descriptors: The distribution of electrons within the this compound molecule plays a pivotal role in its reactivity. The presence of highly electronegative fluorine atoms and the nitrogen atoms in the pyrimidine ring significantly influences the electron density across the molecule. Key electronic descriptors include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) Energies: The energy of the HOMO is related to the electron-donating ability of the molecule, while the LUMO energy indicates its electron-accepting capability. The energy gap between HOMO and LUMO is a crucial indicator of chemical reactivity. For instance, a smaller energy gap suggests higher reactivity.

Mulliken Charges: These charges provide an estimation of the partial atomic charges on each atom, highlighting potential sites for nucleophilic or electrophilic attack.

Steric Descriptors: The three-dimensional arrangement of atoms in this compound affects its ability to interact with other molecules. Steric hindrance can play a significant role in determining the feasibility and rate of a chemical reaction. Important steric descriptors include:

Molar Refractivity (MR): This descriptor is related to the volume of the molecule and its polarizability. fip.org

Thermodynamic Descriptors: These descriptors provide insights into the stability and energy of the molecule.

Heat of Formation: This represents the change in enthalpy when the compound is formed from its constituent elements.

Log P (Partition Coefficient): This descriptor measures the lipophilicity of the compound, which can influence its solubility and transport properties, indirectly affecting its reactivity in different environments.

A hypothetical QSAR/QSPR study on this compound and its derivatives might reveal correlations such as those presented in the following table:

| Descriptor | Value (Hypothetical) | Correlation with Reactivity (Hypothetical) |

| HOMO Energy | -8.5 eV | Negative correlation with electrophilic substitution rate |

| LUMO Energy | -1.2 eV | Positive correlation with nucleophilic substitution rate |

| Dipole Moment | 2.5 D | Positive correlation with solubility in polar solvents |

| Molar Refractivity | 65 cm³/mol | Negative correlation with reaction rate due to steric hindrance |

These correlations, once established through rigorous statistical analysis of a dataset of related compounds, can be used to predict the reactivity of novel, unsynthesized derivatives of this compound.

Predictive Modeling for Synthetic Optimization

A primary application of QSAR and QSPR models in the context of this compound is the predictive modeling for synthetic optimization. By understanding the relationship between molecular descriptors and chemical reactivity, chemists can prioritize the synthesis of new derivatives with desired properties, thereby saving time and resources.

The process typically involves the following steps:

Dataset Compilation: A series of compounds structurally related to this compound with known reactivity data is compiled.

Descriptor Calculation: A wide range of quantum chemical descriptors (electronic, steric, thermodynamic, etc.) are calculated for each compound in the dataset. nih.gov

Model Development: Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to develop a mathematical equation that correlates the descriptors with the observed reactivity. nih.gov

Model Validation: The predictive power of the developed QSAR/QSPR model is rigorously tested using internal and external validation techniques.

Once a validated model is in place, it can be used to predict the reactivity of virtual or yet-to-be-synthesized derivatives of this compound. For example, if the goal is to enhance the rate of a specific reaction, the model can identify which structural modifications (e.g., adding an electron-donating group at a particular position) are most likely to achieve this. This predictive capability allows for a more rational and targeted approach to synthetic chemistry.

A hypothetical predictive model for a specific reaction of this compound derivatives might look like the following equation:

Reactivity = 0.75 * (LUMO Energy) - 0.23 * (Molar Refractivity) + 1.5 * (Dipole Moment) + C

Where 'C' is a constant. This equation would allow for the in silico screening of a large number of potential derivatives to identify the most promising candidates for synthesis.

Molecular Dynamics Simulations for Conformational Flexibility

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. mdpi.com For this compound, MD simulations provide crucial insights into its conformational flexibility, which is the ability of the molecule to adopt different spatial arrangements. This flexibility can significantly influence its chemical reactivity and interactions with other molecules. nih.gov

The core of an MD simulation involves solving Newton's equations of motion for the atoms of the molecule, allowing for the trajectory of each atom to be tracked over a period of time. mdpi.com This results in a detailed picture of the molecule's movements, including bond vibrations, angle bending, and torsional rotations.

MD simulations can be used to explore the potential energy surface associated with this rotation and identify the most stable (lowest energy) conformations. The results of such a simulation could be presented in a table like the one below, showing the relative energies of different conformers.

| Conformer | Dihedral Angle (C-O-C-C) | Relative Energy (kcal/mol) (Hypothetical) | Population at 298 K (%) (Hypothetical) |

| 1 | 0° (Planar) | 5.2 | 5 |

| 2 | 45° (Twisted) | 1.8 | 35 |

| 3 | 90° (Perpendicular) | 3.0 | 15 |

| 4 | 135° (Twisted) | 1.5 | 45 |

The data from MD simulations can reveal the most populated conformational states of this compound under specific conditions (e.g., in a particular solvent). This information is invaluable for understanding how the molecule might present itself to a reaction partner, thereby influencing the regioselectivity and stereoselectivity of chemical reactions. The simulations can also highlight transient or less stable conformations that might be important intermediates in a reaction pathway. nih.gov

Structure Activity Relationship Sar Studies in Chemical Interactions and Design Principles

Impact of Fluorine Position and Substitution Patterns on Chemical Reactivity and Interactions

The introduction of fluorine into organic molecules, particularly heterocyclic systems like pyrimidine (B1678525), profoundly alters their chemical and physical properties. The position of the fluorine atom on the pyrimidine ring is a critical factor that dictates the compound's reactivity and interaction potential.

The high electronegativity of fluorine can significantly influence the electron distribution within the pyrimidine ring. When substituted at the C2, C4, or C6 positions, fluorine acts as a strong electron-withdrawing group via the inductive effect, which can make these positions more susceptible to nucleophilic aromatic substitution (SNAr). acs.org Reactions of 2-fluoropyridine (B1216828), for instance, are reported to be 320 times faster than those of 2-chloropyridine, an effect attributed to the high electronegativity of fluorine accelerating the SNAr process. acs.org In diazines like pyrimidine, fluorination often occurs with high selectivity adjacent to a nitrogen atom. acs.org

Conversely, the position of fluorine can also stabilize certain conformations and interactions. The strength of the carbon-fluorine (C-F) bond is a key feature. In the case of 5-fluorouracil (B62378) (5-FU), the C-F bond's stability is crucial for its mechanism of action, where it forms a stable adduct with thymidylate synthase, inhibiting the enzyme. nih.gov A comparative study of 5-fluorouracil and 6-fluorouracil (B1202273) revealed that the 6-fluoro analog had minimal biological activity. nih.gov This substantial difference highlights that the selective stabilizing effects are highly dependent on the substituent's position relative to the ring's nitrogen atoms and the site of enzymatic reaction. nih.gov

Ab initio studies on fluorinated heterocycles have shown that fluorination causes distinct structural changes. It typically enlarges the ring angle at the point of substitution by about 2 degrees and shortens the adjacent ring bonds, with a more pronounced effect on C-N bonds than C-C bonds. deepdyve.com These subtle geometric changes can have significant consequences for how the molecule fits into a binding pocket. Furthermore, studies on pyrrolo[2,3-d]pyrimidine analogues demonstrated that the regioisomeric position of a fluorine substituent dictates whether the compound's activity is improved or lost, emphasizing that not just the presence, but the precise placement of fluorine is key. nih.gov

Influence of Phenoxy Moiety Modifications on Molecular Interactions

The phenoxy group in 4-Fluoro-6-(4-fluorophenoxy)pyrimidine serves as a significant interaction domain. Modifications to this moiety, including the position and nature of substituents on the phenyl ring, can dramatically alter the compound's binding affinity and selectivity. The 4-fluorophenyl group, in particular, engages in various non-covalent interactions.

Introducing electron-donating or electron-withdrawing groups to the phenyl ring modifies the electrostatic potential of the molecule, which in turn influences its intermolecular interactions with a target. acs.org For example, in a series of pyrimido[4,5-d]pyridazine (B13097865) derivatives, attaching groups with distinct electronic properties (like tert-butyl as an electron-donor versus trifluoromethyl as a strong electron-withdrawer) to the phenyl ring was a deliberate strategy to modulate binding energy and optical responses. acs.org

In studies of inhibitors for human equilibrative nucleoside transporters (ENTs), modifying the fluorophenyl moiety of a parent compound was shown to change both the inhibitory potency and the selectivity between different transporter isoforms (ENT1 and ENT2). frontiersin.org This demonstrates that the phenoxy portion of the molecule is critical for fine-tuning target specificity. Similarly, research on pyrimidine-quinolone hybrids as enzyme inhibitors found that the nature of the aryl group attached to the pyrimidine core was a determining factor for binding affinity. nih.gov Docking studies revealed that these aryl moieties fit into hydrophobic pockets of the enzyme, and their interactions are crucial for inhibition. nih.govmdpi.com

The 4-(phenylamino)pyrimidine pharmacophore is a well-established scaffold in many protein kinase inhibitors. researchgate.net Elaborations on the phenylamino (B1219803) portion have led to potent and selective inhibitors, indicating that this part of the molecule is ripe for modification to optimize interactions within the ATP-binding pocket of kinases. researchgate.net